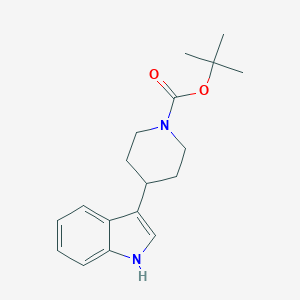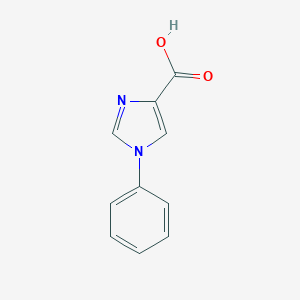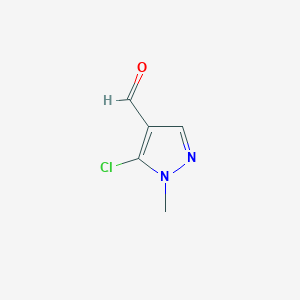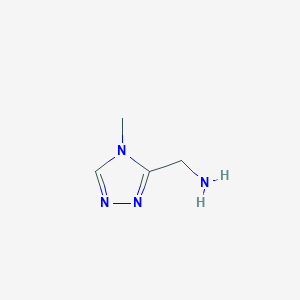
5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, also known as TFMPP, is a synthetic molecule commonly used in scientific research. It is a member of the pyrazol-4-ol family and is structurally similar to the neurotransmitter serotonin. TFMPP has been used extensively in laboratory experiments to study the effects of serotonin receptor agonists and antagonists.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles and Dyes
- The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which are closely related to the mentioned compound, serves as a privileged scaffold in the synthesis of a wide range of heterocyclic compounds. These compounds are useful in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and various dyes, demonstrating their versatility in organic synthesis (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
- Trifluoromethylpyrazoles, to which the mentioned compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. Their activity profile varies with the position of the trifluoromethyl group on the pyrazole nucleus, highlighting the importance of structural nuances in medicinal chemistry applications (Kaur, Kumar, & Gupta, 2015).
Organometallic Chemistry
- Complexes containing hydridotris(pyrazolyl)borates of Group 5 metals, including vanadium, niobium, and tantalum, have been studied for their organometallic chemistry. These studies aim to model interactions in metalloproteins and explore novel organometallic reactions, indicating the potential of pyrazole derivatives in bioinorganic chemistry (Etienne, 1996).
Cytochrome P450 Inhibition
- Pyrazole derivatives have been evaluated as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This research underlines the significance of pyrazole-based compounds in the development of drug-drug interaction models and their potential use in pharmacokinetics (Khojasteh et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
- The BODIPY platform, which can be synthesized from pyrazole-based intermediates, has been identified as a tunable tool for organic light-emitting diodes (OLEDs). This application demonstrates the role of pyrazole derivatives in the development of optoelectronic materials, showcasing their potential in technology and device fabrication (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHTWWBAMZHHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356176 |
Source


|
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
CAS RN |
119868-25-6 |
Source


|
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119868-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



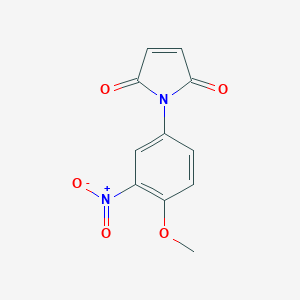


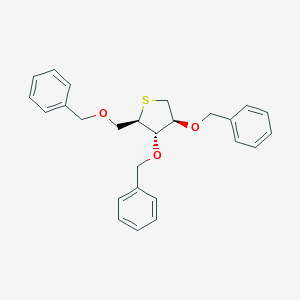
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
